molecular formula C8H7N3O5 B565170 Furazolidone-d4 CAS No. 1217222-76-8

Furazolidone-d4

Cat. No. B565170
CAS RN: 1217222-76-8
M. Wt: 229.184
InChI Key: PLHJDBGFXBMTGZ-QIBFQDEWSA-N
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Description

Furazolidone is used to treat bacterial and protozoal infections. It works by killing bacteria and protozoa, some of which are parasites that can cause many different kinds of infections in the body .


Synthesis Analysis

Furazolidone is synthesized from 2-hydroazinoethanol, which is reacted with diethyloxalate to make 3-amino-2-oxazolidone. Reacting this with benzaldehyde gives the corresponding hydrazone .


Molecular Structure Analysis

Furazolidone-d4 has a molecular formula of C8H3D4N3O5 and a molecular weight of 229.18 .


Chemical Reactions Analysis

Furazolidone and its related free radical products are believed to bind DNA and induce cross-links. Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations .

Scientific Research Applications

Metabolism in Aquaculture Sediment

Furazolidone is utilized in the treatment of bacterial diseases in farmed fish. A study by Samuelsen, Solheim, and Lunestad (1991) revealed that furazolidone is actively metabolized by microorganisms in sediment, transforming into a metabolite with no detectable antibacterial activity. This provides insights into the environmental impact of furazolidone in aquaculture settings (Samuelsen, Solheim, & Lunestad, 1991).

Influence on Egg Production and Quality

Stiles (1962) explored furazolidone's effects on egg production, quality, fertility, and hatchability under commercial farm conditions. This research contributes to understanding how furazolidone impacts poultry farming and egg production (Stiles, 1962).

Immunopharmacological Effects

A systematic review by Feitosa et al. (2021) examined the immunopharmacological responses caused by the administration of furazolidone. The study indicates that furazolidone can modulate pro- or anti-inflammatory pathways, highlighting its significance in the context of immune response modulation (Feitosa et al., 2021).

Treatment of Peptic Ulcer Disease

Zheng and Wang (1992) discussed the use of furazolidone in treating peptic ulcer disease, highlighting its healing rate and relation to dosage. This demonstrates furazolidone's therapeutic potential beyond its antimicrobial properties (Zheng & Wang, 1992).

Inhibition of Monoamine Oxidase

Research by Ali and Bartlet (1979) showed that furazolidone inhibits monoamine oxidase (MAO) in chickens, which is a crucial aspect of understanding its effects on animal physiology (Ali & Bartlet, 1979).

Residue Determination in Fish Feeds

Hu, Xu, and Yediler (2007) developed methods to determine furazolidone and its metabolite in fish feeds, crucial for monitoring its usage and ensuring food safety (Hu, Xu, & Yediler, 2007).

Genotoxic Effects

Madrigal-Bujaidar et al. (1997) examined furazolidone's genotoxic capacity, shedding light on its effects on cell proliferation and genetic stability (Madrigal-Bujaidar et al., 1997).

Detection Methods

Yin, Zhang, and Chen (2014) developed a method for detecting furazolidone based on fluorescence quenching, which is vital for environmental monitoring and safety assurance (Yin, Zhang, & Chen, 2014).

Mechanism of Action

Target of Action

Furazolidone-d4, like its parent compound Furazolidone, primarily targets bacterial DNA . It binds to the DNA, leading to the gradual inhibition of monoamine oxidase . This interaction with bacterial DNA makes it particularly effective against a broad spectrum of gastrointestinal tract pathogens, including E. coli, staphylococci, Salmonella, Shigella, Proteus, Aerobacter aerogenes, Vibrio cholerae, and Giardia lamblia .

Mode of Action

The mode of action of this compound involves the reduction of the nitro group in the furazolidone molecule by bacterial nitroreductases . This reduction generates highly reactive intermediates that attack and damage bacterial DNA, proteins, and other macromolecules, ultimately leading to bacterial cell death . Furazolidone and its related free radical products are believed to bind DNA and induce cross-links . Bacterial DNA is particularly susceptible to this drug, leading to high levels of mutations (transitions and transversions) in the bacterial chromosome .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in DNA replication and protein production . By interfering with these processes, this compound exerts its bactericidal activity, minimizing the development of resistant organisms . The drug’s action on DNA also leads to high levels of mutations in the bacterial chromosome .

Pharmacokinetics

Furazolidone, the parent compound, is known to be rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .

Result of Action

The result of this compound’s action at the molecular and cellular level is the death of bacterial cells . By generating highly reactive intermediates that damage bacterial DNA, proteins, and other macromolecules, this compound disrupts essential cellular processes, leading to cell death .

Safety and Hazards

Furazolidone is suspected of causing genetic defects and is harmful to aquatic life . It may cause anemia, so its use in infants up to 1 month of age is not recommended . It is also recognized by the FDA as a mutagen/carcinogen and can no longer be used since 1991 .

properties

IUPAC Name

4,4,5,5-tetradeuterio-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O5/c12-8-10(3-4-15-8)9-5-6-1-2-7(16-6)11(13)14/h1-2,5H,3-4H2/b9-5+/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHJDBGFXBMTGZ-QIBFQDEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675914
Record name 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217222-76-8
Record name 3-{(E)-[(5-Nitrofuran-2-yl)methylidene]amino}(~2~H_4_)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1217222-76-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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